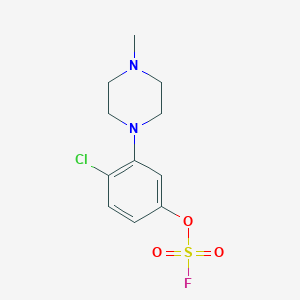![molecular formula C14H21N5O2 B2401814 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 797028-21-8](/img/structure/B2401814.png)
1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, also known as theophylline, is a methylxanthine compound that is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also used as a diuretic and as a treatment for apnea of prematurity in neonates.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione involves the condensation of 4-methylpiperidine-4-carboxaldehyde with 1,3-dimethyluric acid followed by reduction and cyclization to form the final product.
Starting Materials
4-methylpiperidine-4-carboxaldehyde, 1,3-dimethyluric acid, Sodium borohydride, Acetic acid, Sodium hydroxide, Methanol, Wate
Reaction
Step 1: Condensation of 4-methylpiperidine-4-carboxaldehyde with 1,3-dimethyluric acid in the presence of acetic acid and sodium hydroxide to form the intermediate 1,3-dimethyl-8-[(4-methylpiperidyl)methyl]xanthine., Step 2: Reduction of the intermediate with sodium borohydride in methanol to form the corresponding diol., Step 3: Cyclization of the diol in the presence of acetic acid and water to form the final product, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione.
作用機序
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the body. These molecules are important second messengers that play a role in many physiological processes, including smooth muscle relaxation, bronchodilation, and vasodilation. Theophylline also has adenosine receptor antagonistic properties, which may contribute to its effects on the central nervous system.
生化学的および生理学的効果
Theophylline has a number of biochemical and physiological effects on the body. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline also has diuretic properties, which can help to reduce fluid buildup in the body. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been shown to increase heart rate and improve blood flow, which can be beneficial in certain cardiovascular conditions.
実験室実験の利点と制限
Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying physiological processes such as smooth muscle relaxation and vasodilation. However, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione can be difficult to work with in lab experiments due to its low solubility in water and its tendency to degrade over time.
将来の方向性
There are a number of future directions for research on 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione. One area of interest is the development of new formulations of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione that are more effective and have fewer side effects than current formulations. Another area of interest is the use of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione in combination with other drugs to treat respiratory diseases and other conditions. Finally, there is ongoing research on the molecular mechanisms underlying the effects of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, which may lead to the development of new drugs with similar or improved effects.
科学的研究の応用
Theophylline has been extensively studied for its effects on the respiratory system. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been studied for its effects on the central nervous system, including its ability to improve alertness and cognitive function.
特性
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9-4-6-19(7-5-9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKOXLOMOVGGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

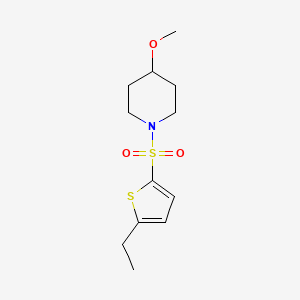
![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)
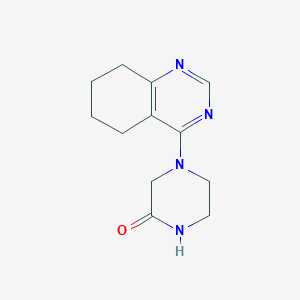
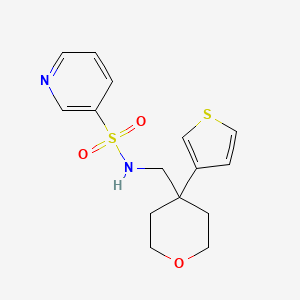
![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)
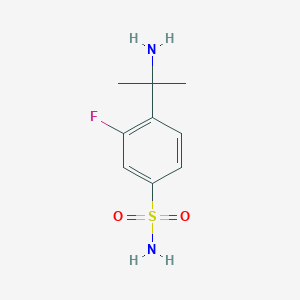
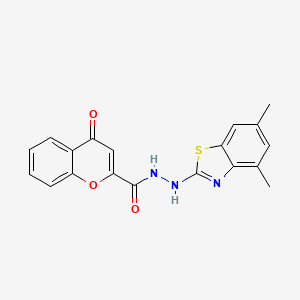
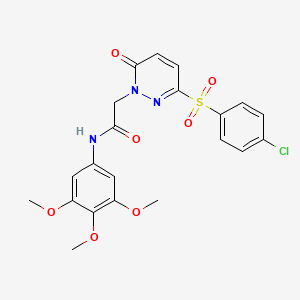
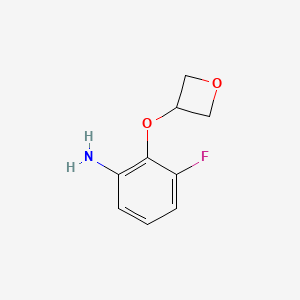
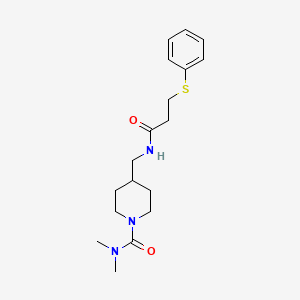
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
